Evidence 1: C18:1 LPA Exhibits the Highest Potency in the Canonical A431 Cell Calcium Mobilization Assay — EC50 = 0.2 nM vs. Stearoyl-LPA and Palmitoyl-LPA
In the most widely cited structure-activity analysis of LPA-mediated calcium mobilization, 1-oleoyl-LPA (C18:1) demonstrated an EC50 of 0.2 nM in human A431 carcinoma cells, establishing the potency benchmark against which all other LPA analogs are measured. The rank order of potency was: oleoyl-LPA (0.2 nM) > arachidonoyl-LPA > linolenoyl-LPA > linoleoyl-LPA > stearoyl-LPA = palmitoyl-LPA > myristoyl-LPA. Saturated C18:0 (stearoyl) and C16:0 (palmitoyl) LPAs were substantially less potent than the unsaturated C18:1 species [1]. This 1995 study remains a foundational reference for LPA receptor pharmacology and establishes that unsaturation at the Δ9 position of the C18 acyl chain confers a decisive potency advantage over the fully saturated analogs.
| Evidence Dimension | Calcium mobilization potency (EC50) in human A431 carcinoma cells |
|---|---|
| Target Compound Data | 1-Oleoyl-LPA (C18:1): EC50 = 0.2 nM |
| Comparator Or Baseline | 1-Stearoyl-LPA (C18:0) and 1-Palmitoyl-LPA (C16:0): significantly less potent (rank order: oleoyl > stearoyl = palmitoyl > myristoyl); shorter-chain species (lauroyl, decanoyl) show negligible activity |
| Quantified Difference | Oleoyl-LPA > stearoyl-LPA = palmitoyl-LPA (exact fold difference not reported, but oleoyl-LPA occupies the top rank with quantifiable separation from saturated analogs) |
| Conditions | Human A431 epidermoid carcinoma cells; Fura-2-based intracellular Ca²⁺ measurement; LPA analogs tested with various sn-1 acyl chain modifications |
Why This Matters
For laboratories establishing LPA receptor pharmacology assays, C18:1 LPA is the empirically validated most potent endogenous agonist available, enabling detection of receptor responses at the lowest ligand concentrations and establishing the sensitivity floor for antagonist screening campaigns.
- [1] Jalink K, Hengeveld T, Mulder S, Postma FR, Simon MF, Chap H, van der Marel GA, van Boom JH, van Blitterswijk WJ, Moolenaar WH. Lysophosphatidic acid-induced Ca²⁺ mobilization in human A431 cells: structure-activity analysis. Biochem J. 1995;307(Pt 2):609-616. doi:10.1042/bj3070609 View Source
